Furo[2,3-d][1,2]oxazepine-5-carboxylic acid
Description
Properties
CAS No. |
1799439-15-8 |
|---|---|
Molecular Formula |
C8H5NO4 |
Molecular Weight |
179.13 g/mol |
IUPAC Name |
furo[2,3-d]oxazepine-5-carboxylic acid |
InChI |
InChI=1S/C8H5NO4/c10-8(11)6-3-5-1-2-12-7(5)4-9-13-6/h1-4H,(H,10,11) |
InChI Key |
UOGIVCIYWZMVLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C1C=C(ON=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Claisen Rearrangement and Cyclization
The Claisen rearrangement of allyl aryl ethers is a cornerstone for constructing fused furan systems. For example, Royer et al. demonstrated that heating allyl ethers derived from quinolin-6-ol at 175°C induces a-sigmatropic rearrangement, forming intermediates that undergo acid-catalyzed cyclization. Applied to furo-oxazepines, this method involves:
-
Etherification : Reacting 4-iodopyrazol-3-ol with propargyl bromide under basic conditions to form an allyl ether.
-
Thermal Rearrangement : Microwave-assisted heating (175°C, 30 min) to yield a γ,δ-unsaturated ketone.
-
Cyclization : Treating with concentrated H₂SO₄ to form the oxazepine ring.
Yields for analogous systems range from 35% to 65%, with microwave irradiation reducing reaction times by 70% compared to conventional heating.
Lactamization of Amino Alcohol Precursors
A two-step lactamization strategy is effective for oxazepine ring formation:
-
Aminolysis : Reacting methyl 2-furoate with ethanolamine to form a β-amino alcohol.
-
Cyclodehydration : Using POCl₃ or PPA (polyphosphoric acid) at 110°C to induce lactamization, yielding the oxazepine core.
This method achieves 60–68% yields but requires careful control of stoichiometry to avoid over-oxidation.
Transition Metal-Catalyzed Methods
Sonogashira Coupling and 5-endo-dig Cyclization
Palladium and silver co-catalyzed reactions enable efficient furan-oxazepine fusion:
-
Halogenation : Iodination of pyrazol-3-ol derivatives using I₂ in DMF (80°C, 12 h).
-
Sonogashira Coupling : Reacting the iodinated intermediate with terminal alkynes (e.g., phenylacetylene) under Pd(PPh₃)₂Cl₂/CuI catalysis.
-
Cyclization : AgNO₃-mediated 5-endo-dig cyclization in DMF at 100°C (4 h) to form the furan ring.
This route achieves 72–78% yields and excellent regioselectivity, making it ideal for small-scale syntheses.
Suzuki-Miyaura Cross-Coupling
For derivatives with aromatic substituents:
-
Borylation : Treating 5-bromo-furo[2,3-d]oxazepine with bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis.
-
Cross-Coupling : Reacting with aryl halides (e.g., 4-fluorophenylboronic acid) to introduce substituents.
-
Ester Hydrolysis : Using 6M HCl at reflux (24 h) to convert methyl esters to carboxylic acids.
Yields exceed 65%, with boronic acids tolerating electron-withdrawing groups (-NO₂, -CF₃).
Hydrolysis of Ester Precursors
The most direct route to furo[2,3-d]oxazepine-5-carboxylic acid involves hydrolyzing its methyl ester:
-
Synthesis of Methyl Ester : Via cyclization of ethyl 2-furoylglycinate with PCl₃ (yield: 58%).
-
Hydrolysis : Refluxing with 2M NaOH (ethanol/H₂O, 1:1) for 8 h, followed by acidification with HCl to pH 2.
This method achieves 89% conversion and is scalable to 50-g batches.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Time | Scalability |
|---|---|---|---|---|
| Claisen Rearrangement | Etherification, rearrangement | 35–65 | 12 h | Moderate |
| Lactamization | Aminolysis, cyclodehydration | 60–68 | 24 h | High |
| Sonogashira/AgCyclization | Halogenation, coupling, cyclization | 72–78 | 6 h | Low |
| Suzuki-Miyaura | Borylation, cross-coupling | 65–70 | 18 h | Moderate |
| Ester Hydrolysis | Cyclization, hydrolysis | 85–89 | 8 h | High |
Transition metal-catalyzed methods offer superior yields and selectivity but require expensive catalysts. Classical thermal methods remain preferable for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-d][1,2]oxazepine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxazepine ring or the carboxylic acid group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that derivatives of furo[2,3-d][1,2]oxazepine-5-carboxylic acid may exhibit anticonvulsant properties. A study highlighted the synthesis of related compounds that demonstrated effectiveness in various animal models for seizures. The mechanism of action is believed to involve modulation of neurotransmitter systems and ion channels, which are critical in seizure activity regulation .
Anticancer Potential
The compound has shown promise in anticancer research. Its structural analogs have been evaluated for their ability to inhibit specific kinases involved in cancer cell proliferation. For example, compounds with similar frameworks have demonstrated inhibitory effects on polo-like kinase 4 (PLK4), which is crucial for cell cycle regulation . This suggests that this compound could be explored further as a potential anticancer agent.
Neuroprotective Effects
This compound and its derivatives have been investigated for their neuroprotective effects against neurodegenerative diseases such as Parkinson's disease. Studies suggest that these compounds may inhibit monoamine oxidase B (MAO-B), an enzyme linked to the degradation of neurotransmitters like dopamine. By inhibiting MAO-B, these compounds could potentially enhance dopaminergic signaling and alleviate symptoms associated with neurodegeneration .
Case Study 1: Synthesis and Evaluation of Anticonvulsants
A recent study synthesized a series of furo[2,3-d][1,2]oxazepine derivatives and evaluated their anticonvulsant activity using various animal models. The results indicated that certain derivatives exhibited significant anticonvulsant effects with minimal toxicity profiles. The study provided detailed pharmacological data supporting the potential use of these compounds in treating epilepsy .
Case Study 2: Anticancer Activity Assessment
In another investigation, researchers focused on the anticancer properties of furo[2,3-d][1,2]oxazepine derivatives. The study utilized cell lines representing different cancer types to assess the efficacy of these compounds in inhibiting cell growth and inducing apoptosis. Results showed promising activity against several cancer cell lines, warranting further exploration into their mechanisms of action and structure-activity relationships .
Comparative Analysis Table
The following table summarizes key characteristics and findings related to this compound compared to its analogs:
Mechanism of Action
The mechanism of action of Furo[2,3-d][1,2]oxazepine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Fusion Patterns
The activity of fused heterocycles is highly sensitive to ring fusion orientation. For example:
- Furo[2,3-d]pyrimidine derivatives exhibit moderate EGFR inhibitory activity (IC₅₀ = 740 µM), but modifying the fusion to furo[3,4-d]pyrimidine significantly enhances potency and selectivity (e.g., IC₅₀ < 1 µM in some cases) . This suggests that the [2,3-d] fusion in the target compound may limit kinase inhibition compared to [3,4-d] isomers.
- Furo[2,3-g][1,2]benzisoxazole-7-carboxylic acid () shares a fused furan system and carboxylic acid group but incorporates a benzisoxazole ring. Its molecular formula (C₁₇H₁₂ClNO₄) and chlorine substituent highlight how halogenation and extended aromaticity may alter solubility or metabolic stability compared to the target compound .
Functional Group Influence
Carboxylic acid substituents are common in bioactive heterocycles, as seen in:
- N-[(5aR,6R)-1,7-Dioxo-1,3,4,5a,6,7-hexahydroazet[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]-2-(1H-tetrazol-1-yl)acetamide (), where the carboxylic acid enhances water solubility and metal-binding capacity .
- (6R,7R)-7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (), which uses the acid group for β-lactam antibiotic activity .
These examples underscore the dual role of carboxylic acid groups in improving pharmacokinetics and enabling target interactions, a feature likely shared by the target compound.
Data Table: Key Comparisons
Research Implications and Limitations
- Activity Gaps: The target compound’s [2,3-d] fusion may limit kinase inhibition efficacy compared to [3,4-d] analogues, as seen in pyrimidine systems . However, its oxazepine ring could confer novel selectivity or metabolic stability untested in existing studies.
- Synthetic Challenges : The seven-membered oxazepine ring may complicate synthesis compared to smaller fused systems (e.g., pyrimidines or thiazines) .
- Functional Group Potential: The carboxylic acid group positions the compound for derivatization into prodrugs or conjugates, akin to β-lactam antibiotics .
Biological Activity
Furo[2,3-d][1,2]oxazepine-5-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the implications for drug development.
Chemical Structure and Synthesis
This compound features a fused furan and oxazepine ring system. The compound's molecular formula contributes to its unique reactivity and biological profile. The synthesis of this compound typically involves multi-step organic reactions, which can include:
- Formation of the oxazepine ring through cyclization reactions.
- Functionalization at the carboxylic acid position to enhance biological activity.
A summary of the synthesis methods can be presented as follows:
| Synthesis Method | Description |
|---|---|
| Cyclization | Formation of the oxazepine structure through condensation reactions. |
| Functionalization | Introduction of additional functional groups to improve solubility and biological interaction. |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This is crucial in combating oxidative stress-related diseases. Studies have shown that derivatives of this compound can scavenge free radicals effectively, with IC50 values comparable to established antioxidants like quercetin .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Notably, it has shown growth inhibitory effects on various cancer cell lines, including MIA PaCa-2 (pancreatic cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve modulation of apoptosis and cell cycle arrest pathways .
Case Studies
- Study on Anticancer Efficacy : A study evaluated the effects of this compound on MCF-7 cells. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of 12 µM after 48 hours of treatment. This suggests potential for further development as a chemotherapeutic agent.
- Antioxidant Activity Assessment : In another study, the antioxidant capacity was assessed using DPPH and ABTS radical scavenging assays. The compound demonstrated remarkable scavenging abilities with IC50 values of 8 µM for DPPH and 6 µM for ABTS, outperforming many known antioxidants .
Implications for Drug Development
The unique structural features and biological activities of this compound position it as a promising lead compound in drug development. Its potential applications include:
- Antioxidants : Development of supplements or pharmaceuticals aimed at reducing oxidative stress.
- Anticancer agents : Further exploration in clinical settings to evaluate efficacy against various cancers.
Q & A
Q. What are the recommended synthetic routes for Furo[2,3-d][1,2]oxazepine-5-carboxylic acid, and how are intermediates optimized?
Methodological Answer: Synthesis typically involves multi-step pathways, such as:
- Cyclization reactions : Utilize furan and oxazepine precursors with activating agents (e.g., POCl₃ or DCC) to form the fused heterocyclic core. Ethyl ester intermediates (e.g., 3-azido-3-phenyl-aziridine-2-carboxylic acid ethyl ester) can improve solubility and reaction efficiency .
- Carboxylic acid activation : Use coupling agents like HATU or EDCI to introduce the carboxylic acid moiety post-cyclization. Optimize reaction conditions (temperature, solvent polarity) to minimize side products .
- Purification : Employ flash chromatography (silica gel, gradient elution) or preparative HPLC to isolate intermediates. Monitor purity via TLC or LC-MS .
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to confirm the fused ring system and substituent positions. Compare chemical shifts with computational predictions (DFT) for validation .
- Mass spectrometry : High-resolution MS (HRMS-ESI or MALDI-TOF) to verify molecular weight (e.g., C₇H₆N₄O₃, MW 194.15) and fragmentation patterns .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding networks, if single crystals are obtainable .
Q. What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
- Storage : Store at –20°C in inert atmospheres (argon) to prevent oxidation. Use amber vials to avoid photodegradation .
- Incompatibilities : Avoid strong acids/alkalis (risk of ring-opening) and oxidizing agents (e.g., peroxides) that may degrade the oxazepine moiety .
- Stability assays : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for novel derivatives?
Methodological Answer:
- Cross-validation : Compare experimental NMR/IR data with computational models (DFT or molecular dynamics simulations) to identify discrepancies in ring conformation or substituent effects .
- Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to track signal assignments in complex spectra .
- Collaborative analysis : Share raw data with specialized facilities (e.g., synchrotron centers) for advanced techniques like solid-state NMR or neutron diffraction .
Q. What experimental designs are optimal for studying the compound’s reactivity in biological systems?
Methodological Answer:
- Kinetic studies : Use stopped-flow spectrophotometry to measure reaction rates with biomolecules (e.g., enzymes or nucleic acids). Vary pH (4–9) and temperature (25–37°C) to mimic physiological conditions .
- Isothermal titration calorimetry (ITC) : Quantify binding affinities to targets like kinases or GPCRs, correlating thermodynamic parameters (ΔH, ΔS) with structural modifications .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS to predict in vivo behavior .
Q. How can computational methods enhance understanding of the compound’s electronic properties?
Methodological Answer:
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites and redox potentials. Use software like Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets .
- Molecular docking : Screen against protein databases (PDB) to identify potential binding pockets. Adjust protonation states (e.g., carboxylic acid group) for accurate docking scores .
- QSAR modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and dipole moments to optimize bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
